(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
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Overview
Description
(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is a complex organic compound known for its significant applications in the field of medicinal chemistry. This compound is a member of the cephalosporin class of antibiotics, which are widely used to treat bacterial infections due to their broad-spectrum activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(420)oct-2-ene-2-carboxylic acid involves multiple steps, starting from the core cephalosporin structureThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure consistency and purity. The process involves the use of high-purity starting materials and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acetoxymethyl and chloroacetamido groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted amides .
Scientific Research Applications
(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the study of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar structure but different substituents.
Ceftriaxone: A cephalosporin with a longer half-life and different pharmacokinetic properties.
Cefuroxime: A cephalosporin with a different spectrum of activity and resistance profile.
Uniqueness
(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is unique due to its specific substituents, which confer distinct pharmacological properties, including enhanced stability against beta-lactamases and a broader spectrum of antibacterial activity .
Properties
CAS No. |
64486-19-7 |
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Molecular Formula |
C18H18ClN5O8S2 |
Molecular Weight |
532.0 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18ClN5O8S2/c1-7(25)32-4-8-5-33-16-12(15(28)24(16)13(8)17(29)30)22-14(27)11(23-31-2)9-6-34-18(20-9)21-10(26)3-19/h6,12,16H,3-5H2,1-2H3,(H,22,27)(H,29,30)(H,20,21,26)/b23-11+/t12-,16-/m1/s1 |
InChI Key |
RNFUKHYALDYPSA-HURQQZHVSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)NC(=O)CCl)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC(=O)CCl)SC1)C(=O)O |
Origin of Product |
United States |
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